tert-Butyl 5-bromopentanoate
Overview
Description
tert-Butyl 5-bromopentanoate: is an organic compound with the molecular formula C9H17BrO2 and a molecular weight of 237.13 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various chemical reactions due to its unique structure, which includes a bromine atom and a tert-butyl ester group .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 5-bromovaleric acid:
Industrial Production Methods:
- The industrial production of tert-butyl 5-bromopentanoate typically follows the same synthetic route as described above, with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
-
Nucleophilic Substitution:
-
Ester Hydrolysis:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Major Products:
Nucleophilic Substitution: Products vary depending on the nucleophile used.
Ester Hydrolysis: The major product is 5-bromopentanoic acid.
Scientific Research Applications
Chemistry:
- tert-Butyl 5-bromopentanoate is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine:
- It serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of tert-butyl 5-bromopentanoate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the introduction of various functional groups into the molecule .
Comparison with Similar Compounds
- tert-Butyl 4-bromobutanoate
- tert-Butyl 6-bromohexanoate
- tert-Butyl 5-chloropentanoate
Comparison:
Properties
IUPAC Name |
tert-butyl 5-bromopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-9(2,3)12-8(11)6-4-5-7-10/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDIIUHJHUZDME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88987-42-2 | |
Record name | tert-butyl 5-bromopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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